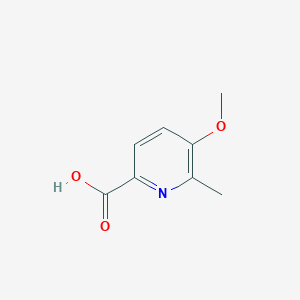

5-Methoxy-6-methylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(12-2)4-3-6(9-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFVHMJEJJIGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 5 Methoxy 6 Methylpicolinic Acid

Retrosynthetic Analysis of 5-Methoxy-6-methylpicolinic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting different forward synthetic strategies. The primary disconnections involve the carbon-carbon bonds of the pyridine (B92270) ring and the carbon-heteroatom bonds of the substituents.

One logical approach is to disconnect the carboxylic acid group, leading to a 5-methoxy-6-methylpyridine precursor. This intermediate could then be subjected to a C-H functionalization or a metal-halogen exchange followed by carboxylation. Alternatively, the methoxy (B1213986) or methyl group could be introduced at a later stage onto a pre-functionalized pyridine ring.

A more fundamental disconnection involves breaking the pyridine ring itself. This suggests a cycloaddition or condensation strategy where acyclic precursors are combined to form the heterocyclic core with the desired substitution pattern already in place. For instance, a [4+2] cycloaddition of a 1-azadiene with an appropriate alkyne or a [2+2+2] cycloaddition of a nitrile with two alkyne molecules could be envisioned. rsc.orgnih.gov A [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones also presents a viable pathway. acs.orgresearchgate.net

Classical Synthetic Routes to Pyridine Carboxylic Acids with Methoxy and Methyl Substituents

The synthesis of substituted pyridine carboxylic acids has been extensively studied, offering a toolbox of classical methods that can be adapted for the preparation of this compound.

Approaches via Functionalization of Pre-formed Pyridine Rings

A common and often more direct approach involves the modification of an existing pyridine ring. This strategy relies on the inherent reactivity of the pyridine nucleus and the directing effects of its substituents.

The electronic properties of the pyridine ring, being electron-deficient, generally favor nucleophilic substitution, particularly at the 2- and 4-positions. However, the regioselectivity of these reactions can be significantly influenced by the existing substituents. nih.gov For instance, the presence of a methoxy group, which is electron-donating through resonance but electron-withdrawing inductively, can complicate the regiochemical outcome of reactions. nih.gov

The synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights the challenges and strategies for regioselective functionalization. In this case, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) yielded a mixture of regioisomers. nih.gov Achieving high regioselectivity often requires a multi-step approach involving protecting groups or the use of specific reagents and reaction conditions that favor one isomer over another. nih.gov For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) showed that the solvent plays a crucial role in directing the substitution to either the 2- or 6-position. nih.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgbaranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.orguwindsor.ca The resulting lithiated species can then react with various electrophiles to introduce a wide range of functional groups.

For pyridine systems, common DMGs include amides, carbamates, and even the pyridine nitrogen itself (via N-oxide formation). acs.orgrsc.org The use of a pyridine N-oxide can significantly modify the reactivity and direct lithiation to the C2 position. rsc.orgthieme-connect.com For a precursor to this compound, a methoxy group can also act as a directing group, although it is generally weaker than other common DMGs. The strategic placement of a stronger DMG would be crucial to control the regioselectivity of the metalation. For instance, starting with a pyridine derivative where a strong DMG is present at a position that directs metalation to the desired carbon, followed by subsequent modification of the DMG, is a viable strategy. It is important to note that direct lithiation of pyridine itself can be challenging due to the propensity of alkyllithiums to add to the pyridine ring. baranlab.org The use of lithium amide bases like LDA or LiTMP is often preferred to circumvent this issue. uwindsor.ca

Cycloaddition and Condensation Reactions for Pyridine Ring Formation

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself from acyclic precursors. This approach offers the advantage of installing the desired substituents in a controlled manner from the outset.

Cycloaddition reactions are particularly powerful for this purpose. rsc.orgnih.gov The hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a 1-azadiene and a dienophile (like an alkyne), can directly lead to a pyridine ring. rsc.orgacsgcipr.org The substitution pattern on the final pyridine is determined by the substituents on the azadiene and dienophile. Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two molecules of an alkyne also provide a versatile route to substituted pyridines. nih.gov Furthermore, formal [3+3] cycloaddition reactions between enamines and α,β-unsaturated carbonyl compounds have been developed for the synthesis of various pyridine scaffolds. acs.orgresearchgate.net

Condensation reactions, such as the Hantzsch pyridine synthesis, are classical methods for pyridine formation, though they may lack the regiochemical control required for a highly substituted target like this compound without careful design of the starting materials. More modern multi-component reactions offer a more flexible approach to highly substituted pyridin-4-ols, which could potentially be converted to the desired picolinic acid derivative. chim.it

Targeted Synthesis of this compound

While a specific, documented synthesis of this compound was not found in the immediate search, a plausible route can be constructed based on the synthesis of similar structures. One potential strategy could start from a commercially available or readily synthesized substituted pyridine. For example, starting with a 2-chloro-5-methoxy-6-methylpyridine, a palladium-catalyzed carbonylation or a cyanation followed by hydrolysis could introduce the carboxylic acid group at the 2-position.

Another approach could involve the ozonolysis of a corresponding quinoline (B57606) derivative. The ozonolysis of substituted quinolines is a known method for preparing pyridine-dicarboxylic acids. google.com A suitably substituted quinoline, such as 5-methoxy-6-methylquinoline, could potentially be cleaved to form the desired picolinic acid derivative, although controlling the oxidation states of the substituents would be a critical challenge.

A more direct, albeit potentially lower-yielding, approach could involve the direct C-H functionalization of a 3-methoxy-2-methylpyridine (B1587472) precursor. However, achieving the desired regioselectivity for carboxylation at the 6-position would be a significant hurdle due to the directing effects of the existing substituents. nih.gov

The synthesis of a related compound, 6-methoxypyridazine-3-carboxylic acid, from 3-chloro-6-methylpyridazine (B130396) involves oxidation of the methyl group to a carboxylic acid followed by nucleophilic substitution of the chlorine with a methoxy group. google.com A similar strategy could be envisioned for the pyridine series, starting from a 2,5-dichloro-6-methylpyridine.

Ultimately, the most efficient synthesis would likely involve a multi-step sequence that carefully controls the introduction of each functional group to ensure the correct regiochemistry.

Development of Multi-step Reaction Sequences

The construction of polysubstituted pyridine rings like that in this compound typically proceeds through multi-step synthetic routes. youtube.com These sequences often start from simpler, commercially available pyridine derivatives or can be built from acyclic precursors.

A common strategy involves the modification of a pre-existing picolinic acid or pyridine core. For instance, a synthetic pathway could start with a di-substituted pyridine and introduce the remaining functional groups sequentially. An example of a related synthesis is that of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which was achieved through a sequence involving methoxylation, oxidation of a thioether, nucleophilic substitution to introduce the methylamino group, and finally, bromination and hydrolysis to yield the carboxylic acid. nih.gov

Another approach begins with picolinic acid itself, which can be activated and then subjected to various transformations. umsl.edu For example, treatment of picolinic acid with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, a more reactive intermediate for subsequent reactions. umsl.edubio-conferences.org

A hypothetical multi-step synthesis for this compound could be envisioned starting from a precursor like 2,6-dichloropyridine. The synthesis might proceed as follows:

Selective Monomethoxylation: Reaction with one equivalent of sodium methoxide to replace one of the chloro groups.

Introduction of the Methyl Group: A cross-coupling reaction, such as a Suzuki or Stille coupling, could be used to introduce the methyl group at the 6-position.

Carboxylation: Introduction of the carboxylic acid group at the 2-position, potentially via lithiation followed by reaction with carbon dioxide. google.com

Final Modification/Purification: Subsequent steps might be needed to adjust functional groups or purify the final product.

The development of such sequences requires careful consideration of the reactivity of the pyridine ring and the directing effects of the existing substituents at each step to ensure the desired regioselectivity. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The success of a multi-step synthesis hinges on the optimization of each reaction step to maximize yield and purity. jopcr.com Key parameters that are typically optimized include the choice of reagents, catalysts, solvents, reaction temperature, and time. researchgate.netits.ac.idjournalirjpac.com

Catalyst and Reagent Selection: The choice of catalyst is crucial, especially in cross-coupling reactions or when aiming for greener synthesis. For instance, in the synthesis of picolinate (B1231196) derivatives, heterogeneous catalysts like metal-organic frameworks (MOFs) have been employed to facilitate reactions under milder, ambient temperature conditions. nih.govrsc.org In other syntheses, Lewis acids such as BF₃-Et₂O have been shown to effectively catalyze reactions and improve yields. journalirjpac.com For oxidation or reduction steps, selecting the appropriate reagent (e.g., choosing a mild oxidant to avoid over-oxidation) is critical.

Solvent Effects: The solvent can significantly influence reaction outcomes, affecting solubility, reactivity, and sometimes the reaction pathway itself. For example, in the synthesis of substituted methoxypyridines, the choice of solvent (e.g., THF, DMF, or MeOH) was found to be critical in controlling the regioselectivity of the substitution reaction. nih.gov

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. Optimization involves finding the ideal balance. For example, in the synthesis of certain heterocycles, increasing the temperature from room temperature to 100 °C dramatically improved the yield and reduced the reaction time from hours to just one hour. researchgate.net

The table below illustrates a typical approach to optimizing reaction conditions, using a hypothetical reaction step in the synthesis of a picolinic acid derivative as an example.

Table 1: Example of Optimization of Reaction Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 80 | 24 | <10 |

| 2 | Pd(PPh₃)₄ | Toluene | 100 | 12 | 65 |

| 3 | Pd(dppf)Cl₂ | Dioxane | 100 | 8 | 85 |

| 4 | Pd(dppf)Cl₂ | Dioxane | 120 | 4 | 78 |

This is a representative table. Actual conditions would vary based on the specific reaction.

Isolation and Purification Protocols

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified. Standard laboratory protocols for the isolation and purification of acidic organic compounds like this compound typically involve a series of steps:

Work-up: The initial step often involves quenching the reaction with water or an aqueous solution. This is followed by pH adjustment. Since the target is a carboxylic acid, the pH can be adjusted to make the compound soluble in an aqueous base (like sodium bicarbonate solution) for extraction, separating it from neutral or basic impurities. The product is then recovered by acidifying the aqueous layer and extracting it into an organic solvent. orgsyn.org

Extraction: The product is typically extracted from the aqueous layer using an appropriate immiscible organic solvent, such as ethyl acetate, dichloromethane, or chloroform. bio-conferences.orgchemicalbook.com

Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. bio-conferences.org

Purification: The final purification of the crude product is often achieved through one or more of the following techniques:

Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals that are then collected by filtration. umsl.eduorgsyn.org

Column Chromatography: If crystallization is not effective, or for removing closely related impurities, silica (B1680970) gel column chromatography is a common alternative. A solvent system (eluent) is chosen to allow the desired compound to be separated from impurities based on differences in polarity. chemicalbook.com

The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, MS). bio-conferences.orgjopcr.com

Green Chemistry and Sustainable Synthesis Considerations

In modern synthetic chemistry, there is a strong emphasis on developing processes that are not only efficient but also environmentally benign. This involves applying the principles of green chemistry, such as using less hazardous materials, maximizing atom economy, and minimizing waste. researchgate.net

Biocatalytic Routes for Picolinic Acid Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical methods. Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure), are highly selective, and can reduce the need for protecting groups and the use of hazardous reagents.

While specific biocatalytic routes for this compound are not widely reported, the synthesis of related carboxylic acids has been achieved using biocatalysts. For example, the oxidation of corresponding alcohols or aldehydes to carboxylic acids can be performed using oxidoreductase enzymes. Nitrilase enzymes are another important class, capable of converting nitrile compounds directly to carboxylic acids under mild aqueous conditions, offering a green alternative to chemical hydrolysis which often requires harsh acidic or basic conditions.

The development of biocatalytic routes for picolinic acid derivatives is an active area of research, aiming to replace multi-step, resource-intensive chemical syntheses with more sustainable and efficient enzymatic processes. researchgate.net

Solvent Selection and Waste Minimization in this compound Synthesis

Solvent use is a major contributor to the environmental impact of a chemical process. researchgate.net Green chemistry principles advocate for the use of safer, more environmentally friendly solvents, or ideally, solvent-free conditions. rsc.org Several pharmaceutical companies have developed solvent selection guides that rank common solvents based on their environmental, health, and safety (EHS) profiles. york.ac.uk

Solvent Selection: Solvents are generally categorized as "Preferred," "Usable," or "Undesirable." Preferred solvents have low toxicity, are biodegradable, and have a low environmental impact. Undesirable solvents, such as chlorinated hydrocarbons (e.g., chloroform, carbon tetrachloride) and some polar aprotic solvents (e.g., DMF, DMAc), are often toxic, carcinogenic, or environmentally persistent and should be avoided or replaced wherever possible. rsc.org

Table 2: Green Solvent Selection Guide

| Category | Solvents | Rationale |

|---|---|---|

| Preferred | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate, Isopropyl acetate | Low toxicity, readily available, lower environmental impact. rsc.org |

| Usable | Acetone, Heptane, Toluene, Methanol (B129727), 2-MethylTHF | Have some EHS issues but are acceptable substitutes for more hazardous solvents. rsc.org |

| Undesirable | Dichloromethane (DCM), Chloroform, Benzene, Diethyl ether, DMF, NMP, 1,4-Dioxane | High toxicity, carcinogenicity, environmental persistence, or safety hazards (e.g., peroxide formation). rsc.org |

Waste Minimization: Waste minimization is a core principle of green chemistry, famously stated as "It is better to prevent waste than to treat or clean up waste after it has been created." researchgate.net Strategies for waste minimization in the synthesis of this compound include:

Catalytic Reagents: Using catalytic reagents instead of stoichiometric ones reduces waste, as the catalyst is used in small amounts and can often be recycled. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce solvent usage, energy consumption, and waste generated from intermediate work-up and purification steps. nih.govrsc.org

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 5 Methoxy 6 Methylpicolinic Acid

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation, N-oxidation, and N-alkylation reactions. The presence of both an electron-donating methyl group and a moderately electron-donating methoxy (B1213986) group at positions 6 and 5 respectively, is expected to increase the electron density on the nitrogen atom, thereby influencing its basicity and nucleophilicity compared to unsubstituted picolinic acid.

Protonation and Basicity Studies

In an aqueous solution, 5-Methoxy-6-methylpicolinic acid can exist in equilibrium between its neutral form and its zwitterionic form, where the carboxylic proton has migrated to the pyridine nitrogen. The equilibrium position is influenced by the solvent and the pH of the medium.

Table 1: Predicted Influence of Substituents on the Basicity of the Pyridine Nitrogen

| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |

| Methoxy | 5 | +M (mesomeric), -I (inductive) | Overall electron-donating, increases basicity |

| Methyl | 6 | +I (inductive), Hyperconjugation | Electron-donating, increases basicity |

This table is based on general principles of electronic effects in organic chemistry, as specific studies on this compound are not available.

N-Oxidation and N-Alkylation Reactions

The increased nucleophilicity of the pyridine nitrogen in this compound suggests its susceptibility to N-oxidation and N-alkylation reactions.

N-Oxidation: Treatment of similar pyridine derivatives with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) typically yields the corresponding N-oxide. For this compound, this reaction would lead to the formation of this compound N-oxide. The N-oxide group can further influence the reactivity of the molecule, for instance by facilitating reactions at the adjacent methyl group.

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents like alkyl halides (e.g., methyl iodide) or alkyl sulfates. This reaction results in the formation of a quaternary pyridinium (B92312) salt. The rate and efficiency of N-alkylation would be influenced by the steric hindrance posed by the adjacent 6-methyl group. While direct alkylation is feasible, alternative synthetic routes might be preferred to achieve N-alkylation in more complex molecular scaffolds.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. wikipedia.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated ester, which then reacts with an alcohol. For instance, treatment with thionyl chloride (SOCl₂) would yield the corresponding acyl chloride, which readily reacts with alcohols to form esters.

Table 2: Common Esterification Methods for Picolinic Acids

| Method | Reagents | Conditions | Notes |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Equilibrium reaction, requires water removal. wikipedia.orgmasterorganicchemistry.com |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Inert solvent | Intermediate acyl chloride is highly reactive. |

| Activated Esters | DCC, NHS or HOBt | Mild conditions | Often used in peptide synthesis to avoid racemization. |

This table presents general methods applicable to picolinic acids, as specific examples for this compound are not detailed in the literature.

Amidation and Peptide Coupling Applications

The formation of amides from this compound is a crucial transformation, particularly for its potential use in constructing larger molecules with biological activity. This can be accomplished by reacting the carboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is typically activated in situ using coupling reagents commonly employed in peptide synthesis.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and reduce racemization. These methods allow for the formation of amide bonds under mild conditions.

The resulting amides of this compound could serve as building blocks in the synthesis of more complex structures, including potential pharmaceutical agents.

Decarboxylation Pathways and Derivatives

Picolinic acids are known to undergo decarboxylation, particularly upon heating. The mechanism of decarboxylation for picolinic acid is believed to proceed through a zwitterionic intermediate, which is stabilized by the adjacent nitrogen atom. stackexchange.com This process is a key step in the Hammick reaction, where the decarboxylation occurs in the presence of a carbonyl compound to form a 2-pyridyl-carbinol. wikipedia.org

For this compound, thermal decarboxylation would likely yield 3-methoxy-2-methylpyridine (B1587472). The rate of decarboxylation can be influenced by the substituents on the pyridine ring. Both electron-donating and electron-withdrawing groups at the 3-position of picolinic acid have been shown to accelerate decarboxylation. cdnsciencepub.comresearchgate.net While the combined effects of the 5-methoxy and 6-methyl groups on the decarboxylation rate of this specific molecule have not been experimentally determined, it is a plausible transformation under appropriate thermal conditions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound possesses a unique electronic landscape that dictates its reactivity towards electrophilic and nucleophilic attack. The interplay of the electron-donating methoxy and methyl groups, and the electron-withdrawing carboxylic acid group, along with the inherent electron-deficient nature of the pyridine ring, results in complex and often regioselective reactions.

Direct Halogenation and Nitration Studies

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient character. However, the presence of activating groups such as the methoxy and methyl substituents can facilitate these reactions.

Halogenation: Electrophilic halogenation of pyridine and its derivatives often requires harsh conditions. nih.gov For instance, bromination of pyridine can be achieved in fuming sulfuric acid. nih.gov The position of halogenation on the this compound ring would be directed by the existing substituents. The methoxy group at the 5-position and the methyl group at the 6-position are ortho, para-directing. However, the strong electron-withdrawing effect of the nitrogen atom in the ring and the carboxylic acid group deactivates the ring, particularly at the 2- and 4-positions. Therefore, electrophilic attack is most likely to occur at the 3-position, which is meta to the deactivating nitrogen and carboxyl group and activated by the adjacent methoxy group.

In a related example, the bromination of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate occurs at the 5-position. nih.gov While the starting material is different, this highlights the possibility of halogenating the ring. For this compound, halogenation would be predicted to occur at the position most activated by the collective electronic effects.

Nitration: Similar to halogenation, nitration of the pyridine ring requires potent nitrating agents. The existence of 5-Methoxy-6-nitropicolinic acid suggests that nitration of this compound is a feasible transformation. bldpharm.com The nitro group would likely be introduced at the 3-position due to the directing effects of the substituents and the deactivating nature of the pyridine ring nitrogen and the carboxyl group.

Nucleophilic Displacement of Substituents

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyridines, especially when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). wikipedia.org In derivatives of this compound, a suitably positioned leaving group could be displaced by a nucleophile.

For instance, studies on the synthesis of related pyridine derivatives have shown that halide ions on a pyridine ring can be displaced by nucleophiles like methoxide (B1231860). nih.gov In the case of methyl 2,6-dichloropyridine-3-carboxylate, reaction with sodium methoxide can lead to the substitution of a chlorine atom with a methoxy group. nih.gov The regioselectivity of this substitution can be influenced by the solvent and other substituents present on the ring. nih.gov

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com This reactivity is governed by the stability of the leaving group. libretexts.org

Reactivity of Methoxy and Methyl Groups

The methoxy and methyl groups attached to the pyridine ring of this compound are also sites for various chemical transformations.

Demethylation of Methoxy Group

The cleavage of the methyl-oxygen bond in the methoxy group to yield a hydroxyl group is a common reaction. Various reagents can be employed for the demethylation of methoxypyridines. thieme-connect.com

Common demethylating agents include boron tribromide (BBr3), which is a strong Lewis acid that coordinates to the oxygen atom, facilitating the cleavage of the methyl C-O bond. chem-station.com Other reagents like L-selectride have been shown to selectively demethylate methoxypyridines over anisoles. thieme-connect.com The use of 47% hydrobromic acid at elevated temperatures is another classic method for demethylation. chem-station.com Additionally, alkyl thiols, such as 1-dodecanethiol, in a high-boiling solvent like NMP, can effectively demethylate methoxy groups without the need for strong acids. chem-station.com In some cases, triethylamine (B128534) has been found to induce demethylation in specific heterocyclic systems. nih.gov

| Reagent | Conditions | Remarks | Reference |

| Boron tribromide (BBr3) | Low to ambient temperature | Highly reactive, forms a complex with the oxygen atom. | chem-station.com |

| L-selectride | Refluxing THF | Shows selectivity for methoxypyridines over anisoles. | thieme-connect.com |

| 47% Hydrobromic acid | ~130 °C | A strong Brønsted acid approach. | chem-station.com |

| 1-Dodecanethiol/NMP | 130 °C | An odorless thiol-based method, avoids strong acids. | chem-station.com |

| Triethylamine (Et3N) | Varies | Can induce demethylation in certain heterocyclic structures. | nih.gov |

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the 6-position is susceptible to oxidation and halogenation, providing a handle for further molecular modifications.

Oxidation: The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation. acs.orgacs.org Common oxidizing agents include potassium permanganate (B83412) (KMnO4) and nitric acid. acs.orgenvironmentclearance.nic.in Wet air oxidation at elevated temperatures and pressures can also be used to oxidize methylpyridines, a process that is believed to proceed via radical intermediates. rsc.org The presence of a catalyst, such as in Fenton's reagent (which generates hydroxyl radicals), can enhance the efficiency of this oxidation. rsc.org Another method involves the use of a halogen oxidizing agent, like chlorine, in the presence of water and actinic radiation to convert the methyl group to a carboxyl group. google.com

Halogenation: The methyl group can also be halogenated. For example, side-chain fluorination or chlorofluorination of 3-methylpyridine (B133936) can be achieved by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase. google.com This reaction can lead to products such as trifluoromethylpyridine. google.com Oxidative coupling of the anion of methylpyridines has also been demonstrated using dibenzoyl peroxide. cdnsciencepub.com

Metal-Catalyzed Reactions Involving this compound and its Derivatives

The carboxylic acid functionality and the pyridine ring of this compound and its derivatives can participate in a variety of metal-catalyzed reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent in modern organic synthesis. researchgate.netyoutube.com For instance, the decarboxylative cross-coupling of 2-picolinic acids with aryl halides, catalyzed by palladium, allows for the arylation of the pyridine ring at the 2-position. sigmaaldrich.com This type of reaction demonstrates the utility of the carboxylic acid group as a handle for introducing new substituents.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for bond formation. nih.gov For example, nickel can catalyze the asymmetric cross-coupling of secondary phosphines with bromoalkynes to produce P-stereogenic alkynylphosphines. nih.gov While not directly involving this compound, this illustrates the potential of nickel catalysis for transformations on pyridine-containing molecules.

The general framework of metal-catalyzed cross-coupling often involves the oxidative addition of an organohalide to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst.

| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference |

| Decarboxylative Arylation | Palladium | 2-Picolinic acid, Aryl halide | 2-Arylpyridine | sigmaaldrich.com |

| Asymmetric C(sp)-P Coupling | Nickel | Secondary phosphine, Bromoalkyne | P-stereogenic alkynylphosphine | nih.gov |

| General Cross-Coupling | Palladium | Organohalide, Organometallic reagent | Varied C-C and C-heteroatom bonds | researchgate.netyoutube.com |

| sp3-sp3 Cross-Coupling | Nickel/Photoredox | Carboxylic acid, Alkyl halide | Alkylated product | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental C-C bond-forming processes in modern organic synthesis. nih.gov For a molecule like this compound, its participation in such reactions is most likely to occur via a decarboxylative pathway, as the carboxylic acid moiety itself is a common functional group that can be leveraged for this purpose. wikipedia.orgrsc.org

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling reactions involve the substitution of a carboxylate group with a new substituent, releasing carbon dioxide in the process. wikipedia.orgrsc.org This approach is advantageous as it utilizes readily available carboxylic acids, which can sometimes be derived from benign oxidations, and avoids the need for preparing organometallic reagents that are often sensitive to air and moisture. wikipedia.org

The general mechanism for a palladium-catalyzed decarboxylative cross-coupling, for instance a biaryl synthesis, can involve a dual catalytic cycle with copper and palladium. A copper salt facilitates the decarboxylation of the carboxylic acid to form an organocopper intermediate. Simultaneously, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. Transmetalation between the organocopper species and the palladium(II) complex, followed by reductive elimination, yields the biaryl product and regenerates the palladium(0) catalyst. wikipedia.org

While specific examples utilizing this compound are not readily found, the principles of decarboxylative coupling can be illustrated with related heteroaromatic carboxylic acids.

Table 1: Illustrative Examples of Decarboxylative Cross-Coupling Reactions

| Carboxylic Acid | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Aryl Halide | Pd(OAc)₂ / Cu₂O | Biaryl | Varies | wikipedia.org |

| Heteroaromatic Carboxylic Acid | Aryl Halide | Palladium-based | Heteroaryl-Aryl | Varies | wikipedia.org |

| α,β-Ynoic Acid | Aryl Halide | Pd-based / Ag₂O | Aryl-Alkyne | Good | researchgate.net |

The electronic nature of the 5-methoxy and 6-methyl substituents on the pyridine ring of this compound would likely influence the rate and efficiency of the decarboxylation step and the subsequent coupling. The electron-donating nature of both the methoxy and methyl groups could potentially facilitate the initial steps of the catalytic cycle.

It is important to note that other cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions typically require an organohalide or triflate as a coupling partner. researchgate.netnih.govsemanticscholar.org Therefore, to employ this compound in these reactions, it would first need to be converted into a suitable derivative, for example, through a Hunsdiecker-type reaction to install a halide in place of the carboxylic acid.

C-H Functionalization Studies

A more direct and powerful application of this compound in modern organic synthesis is its potential use as a directing group in C-H functionalization reactions. The pyridine nitrogen and the carboxylic acid (or an amide derivative) can chelate to a transition metal catalyst, bringing it into proximity of specific C-H bonds and enabling their selective functionalization. nih.govnih.gov

Picolinamide (B142947) as a Directing Group

Picolinic acid and, more commonly, its amide derivatives (picolinamides) are well-established bidentate directing groups for the functionalization of sp² and sp³ C-H bonds, catalyzed by transition metals like palladium. nih.govresearchgate.net The regioselectivity of the C-H activation is typically governed by the formation of a stable five- or six-membered metallacyclic intermediate. nih.gov For instance, picolinamide-directed C-H arylation of phenylalaninol scaffolds has been achieved, demonstrating the utility of this approach in modifying complex molecules. researchgate.net

The general strategy involves the formation of an amide between the substrate to be functionalized and the picolinic acid derivative. The resulting picolinamide then directs the catalyst to a specific C-H bond for subsequent reaction with a coupling partner.

Table 2: Examples of Picolinamide-Directed C-H Functionalization

| Substrate | Directing Group | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylalaninol | Picolinamide | δ-C(sp²)-H Arylation | Pd(II) | δ-Arylated Phenylalaninol | Good | researchgate.net |

| α-Methylbenzylamine | Picolinamide | γ-C(sp²)-H Functionalization | Pd(II) | γ-Functionalized α-Methylbenzylamine | Good | researchgate.net |

| Carboxylic Acids | 8-Aminoquinoline | β-C(sp³)-H Arylation | Pd(OAc)₂ | β-Arylated Carboxylic Acid | Varies | nih.gov |

| Amines | Picolinic Acid | γ-C(sp³)-H Arylation | Pd(OAc)₂ / AgOAc | γ-Arylated Amine | Varies | nih.gov |

In the context of This compound , its use as a directing group would be influenced by its substituents. The 6-methyl group could provide steric hindrance that might affect the coordination of the pyridine nitrogen to the metal center or the approach of the reactants. Conversely, the electron-donating 5-methoxy group could enhance the coordinating ability of the pyridine nitrogen, potentially leading to a more active catalytic system. These electronic and steric effects could be exploited to achieve fine control over the reactivity and selectivity of C-H functionalization reactions.

The development of such directing groups is a key area of research, as achieving site-selectivity in C-H activation is a major challenge in synthesis. snnu.edu.cn The ability to remove the directing group after the desired transformation is also a critical consideration. researchgate.net

Derivatization Strategies and Synthesis of Analogues of 5 Methoxy 6 Methylpicolinic Acid

Design Principles for 5-Methoxy-6-methylpicolinic Acid Derivatives

The design of derivatives of this compound is rooted in the principles of medicinal chemistry, which aim to optimize the molecule's interaction with biological targets while improving its drug-like properties. Key strategies include:

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and intellectual property.

Privileged Scaffolds: Incorporating structural motifs that are known to bind to multiple biological targets, such as the pyridine (B92270) ring itself. mdpi.com

Structure-Based and Ligand-Based Design: Utilizing knowledge of the target protein's structure or the properties of known active ligands to guide the design of new derivatives with improved affinity and selectivity.

A central aspect of the design process is the manipulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. For instance, the introduction of polar functional groups can enhance aqueous solubility, while the modification of metabolically labile sites can increase the compound's half-life in the body.

Synthesis of Esters and Amides of this compound

The carboxylic acid group of this compound is a prime site for derivatization, readily converted into esters and amides to alter the compound's properties.

Esterification: The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. For example, treatment of 6-methyl-5-nitropyridine-2-carboxylic acid with thionyl chloride in methanol (B129727) leads to the formation of the corresponding methyl ester. google.com This method can be adapted for this compound.

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the use of coupling reagents to activate the carboxylic acid. A variety of mechanochemical methods, which use mechanical force to initiate reactions, have also been developed for amide synthesis, offering a solvent-free and often more efficient alternative to traditional solution-phase chemistry. ucm.es These methods can be applied to the synthesis of amides of this compound, providing access to a diverse range of derivatives.

The formation of amides is a common strategy in drug discovery, as the amide bond is a key feature of peptides and proteins and is present in a large number of drug molecules. ucm.es

Preparation of Pyridine Ring-Substituted Analogues

Modification of the pyridine ring allows for the exploration of a wide range of structural diversity and the fine-tuning of the molecule's electronic and steric properties.

Common strategies for the synthesis of substituted pyridines include:

Condensation Reactions: The Hantzsch pyridine synthesis, a classic method, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. ijpsonline.com

Cycloaddition Reactions: These reactions can be used to construct the pyridine ring from acyclic precursors.

Cross-Coupling Reactions: Modern cross-coupling methods, often catalyzed by transition metals like copper, provide a powerful tool for the synthesis of highly substituted pyridines from readily available starting materials. nih.gov For example, a copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can be used to generate a variety of substituted pyridines. nih.gov

These methods allow for the introduction of a wide range of substituents onto the pyridine ring, enabling a thorough investigation of the structure-activity relationships of this compound analogues.

Development of Carboxylic Acid Bioisosteres

While the carboxylic acid group is often crucial for biological activity, it can also present challenges such as poor permeability and metabolic instability. nih.gov To address these issues, the carboxylic acid can be replaced with a bioisostere, a functional group with similar physical and chemical properties that can mimic the parent group's interactions with a biological target.

Common carboxylic acid bioisosteres include:

Tetrazoles: Tetrazoles are frequently used as metabolically stable replacements for carboxylic acids. researchgate.netbeilstein-journals.org They are resistant to biological degradation and can improve a molecule's lipophilicity and metabolic stability. beilstein-journals.org The synthesis of tetrazole analogues can be achieved through various methods, including the Ugi-azide reaction. mdpi.com

Hydroxamic Acids: These groups can also serve as carboxylic acid mimics and have been incorporated into various drug candidates. nih.gov

Other Heterocycles: A variety of other heterocyclic systems, such as 3-hydroxyisoxazoles and thiazolidinediones, have been successfully employed as carboxylic acid bioisosteres. nih.gov

The choice of bioisostere depends on the specific goals of the drug design program, with each group offering a unique set of properties that can be leveraged to optimize the final compound.

Table 1: Common Carboxylic Acid Bioisosteres

| Bioisostere | Key Features |

| Tetrazole | Metabolically stable, can improve lipophilicity. researchgate.netbeilstein-journals.org |

| Hydroxamic Acid | Can mimic carboxylic acid interactions. nih.gov |

| 3-Hydroxyisoxazole | Planar, acidic heterocycle. nih.gov |

| Thiazolidinedione | Moderately acidic, lipophilic heterocycle. nih.gov |

Incorporation of this compound into Complex Molecular Architectures and Heterocyclic Systems

The this compound scaffold can be incorporated into more complex molecular architectures to create novel compounds with unique biological activities. This can be achieved by using the picolinic acid as a building block in multi-step syntheses.

For example, the carboxylic acid moiety can be used to form amide or ester linkages with other molecules, creating larger, more complex structures. The pyridine ring can also participate in various chemical transformations, allowing for its fusion with other ring systems to create novel heterocyclic frameworks.

The synthesis of such complex molecules often relies on a combination of classical and modern synthetic methods, including multicomponent reactions and transition metal-catalyzed cross-couplings. These powerful techniques enable the efficient construction of complex molecular scaffolds from simple starting materials.

An example of incorporating a related structure into a complex system is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which serves as a key component of a potent dopamine (B1211576) and serotonin (B10506) receptor antagonist. nih.gov This highlights the potential for derivatives of this compound to be utilized in the development of complex, biologically active molecules.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The systematic derivatization of this compound allows for the investigation of structure-activity relationships (SAR) and structure-property relationships (SPR). These studies aim to understand how changes in the molecule's structure affect its biological activity and physicochemical properties.

Structure-Activity Relationship (SAR): SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. This allows researchers to identify the key structural features required for potent and selective target engagement. For example, studies on hydroxycinnamic acid derivatives have shown that the position of hydroxyl and methoxy (B1213986) groups on the phenolic ring can significantly impact their biological activity. mdpi.comnih.gov

Structure-Property Relationship (SPR): SPR studies focus on how structural modifications influence the molecule's physicochemical properties, such as solubility, permeability, and metabolic stability. By understanding these relationships, chemists can design derivatives with improved drug-like properties. For instance, the addition of a methoxy group can enhance the antioxidant activity of phenolic acids. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to mathematically describe the relationship between a compound's structure and its biological activity. frontiersin.org These models can then be used to predict the activity of virtual compounds, guiding the design and synthesis of new, more potent analogues.

Coordination Chemistry and Metal Complexation of 5 Methoxy 6 Methylpicolinic Acid

Chelation Properties of 5-Methoxy-6-methylpicolinic Acid with Transition Metals

This compound is anticipated to act as a versatile ligand for transition metals, primarily due to the presence of the picolinic acid moiety. Picolinic acid and its derivatives are well-known chelating agents, typically coordinating to metal ions in a bidentate fashion through the pyridine (B92270) nitrogen atom and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. digitellinc.comresearchgate.netnih.gov This N,O-bidentate coordination is a common feature in the vast majority of picolinate (B1231196) complexes with transition metals. digitellinc.comresearchgate.netnih.gov

The electronic and steric effects of the methoxy (B1213986) and methyl substituents on the pyridine ring of this compound are expected to modulate its chelation properties. The methyl group at the 6-position, adjacent to the coordinating nitrogen atom, may introduce some steric hindrance, potentially influencing the geometry of the resulting metal complexes and the stability of the metal-ligand bond. The electron-donating nature of both the methoxy and methyl groups can increase the electron density on the pyridine ring, which may enhance the basicity of the pyridine nitrogen and thereby strengthen its coordination to a metal center.

The coordination of this compound with various transition metals would likely result in complexes with different coordination numbers and geometries, such as octahedral, tetrahedral, or square planar, depending on the nature of the metal ion, its oxidation state, and the reaction conditions. libretexts.org

Synthesis and Stoichiometric Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be expected to follow established procedures for other picolinic acid derivatives. These methods generally involve the reaction of a soluble metal salt with the ligand in a suitable solvent.

The preparation of complexes of this compound would likely involve the reaction of a deprotonated form of the ligand (5-methoxy-6-methylpicolinate) with a transition metal salt in an appropriate solvent. The choice of solvent and the reaction temperature can play a crucial role in the outcome of the synthesis, potentially leading to the formation of either monomeric or polymeric structures. For instance, the use of coordinating solvents might lead to the inclusion of solvent molecules in the coordination sphere of the metal ion.

The formation of monomeric complexes is common, particularly when the ligand-to-metal ratio is high, leading to saturated coordination spheres around the metal center. researchgate.net Conversely, polymeric structures can arise if the carboxylate group of the picolinate ligand bridges between two metal centers. researchgate.net

A general synthetic route would involve dissolving this compound in a solvent, followed by deprotonation with a suitable base to form the corresponding carboxylate. The subsequent addition of a transition metal salt solution would lead to the precipitation or crystallization of the metal complex upon cooling or solvent evaporation.

The stoichiometry of the resulting metal complexes is highly dependent on the molar ratio of the metal ion to the ligand used in the synthesis. By controlling this ratio, it is possible to direct the synthesis towards complexes with a specific number of ligands per metal ion. For example, a 1:1, 1:2, or 1:3 metal-to-ligand ratio can lead to the formation of complexes with the general formulas [M(L)(X)n], [M(L)2(X)n], or [M(L)3(X)n], where L represents the 5-methoxy-6-methylpicolinate ligand and X can be a solvent molecule or another coordinating anion.

The table below illustrates hypothetical metal complexes of this compound with varying stoichiometries, based on common coordination numbers for selected transition metals.

| Metal Ion | Ligand | Metal:Ligand Ratio | Potential Complex Formula | Assumed Coordination Geometry |

| Cu(II) | 5-Methoxy-6-methylpicolinate | 1:2 | [Cu(C8H8NO3)2] | Distorted Octahedral |

| Co(II) | 5-Methoxy-6-methylpicolinate | 1:2 | [Co(C8H8NO3)2(H2O)2] | Octahedral |

| Ni(II) | 5-Methoxy-6-methylpicolinate | 1:2 | [Ni(C8H8NO3)2(H2O)2] | Octahedral |

| Zn(II) | 5-Methoxy-6-methylpicolinate | 1:2 | [Zn(C8H8NO3)2] | Tetrahedral |

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic techniques and X-ray crystallography would be essential for the comprehensive characterization of metal complexes of this compound.

The table below presents hypothetical crystallographic data for a representative metal complex of this compound, based on typical values for similar structures.

| Parameter | Hypothetical Value for [Cu(C8H8NO3)2] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Bond Length M-N (Å) | 2.0 |

| Bond Length M-O (Å) | 1.95 |

While X-ray crystallography provides a static picture of the complex in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are invaluable for characterizing the structure and behavior of these complexes in solution.

NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide significant structural information. The coordination of the ligand to the metal center would cause shifts in the signals of the protons and carbons of the picolinate ligand compared to the free ligand. These shifts can provide insights into the binding mode and the electronic environment of the ligand upon complexation.

EPR Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Co(II). The EPR spectrum can provide information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. nih.gov The g-values and hyperfine coupling constants obtained from an EPR spectrum are characteristic of a particular metal ion in a specific geometry.

The following table summarizes the expected spectroscopic data for a hypothetical paramagnetic complex of this compound.

| Spectroscopic Technique | Parameter | Hypothetical Value for a Cu(II) Complex |

| EPR (in frozen solution) | g∥ | 2.25 |

| g⊥ | 2.05 | |

| A∥ (G) | 160 |

Theoretical Insights into Metal-Ligand Interactions

No theoretical studies, such as Density Functional Theory (DFT) calculations, specifically investigating the metal-ligand interactions of this compound have been found in the surveyed literature. Such studies would be invaluable for understanding the electronic structure, bonding nature, and stability of its potential metal complexes.

Potential Applications of this compound Metal Complexes in Research Catalysis

There is no available research detailing the use of this compound metal complexes as catalysts in any chemical transformation. While metal complexes of other picolinic acid derivatives have shown promise in various catalytic reactions, the catalytic potential of complexes derived from this compound is yet to be explored.

Advanced Spectroscopic and Analytical Techniques for Research on 5 Methoxy 6 Methylpicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Methoxy-6-methylpicolinic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive map of the molecular framework can be constructed.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, distinct signals are expected for the methyl, methoxy (B1213986), and pyridine (B92270) ring protons. Based on analogous structures like 6-methylpicolinic acid and other substituted pyridines, the methyl group protons would likely appear as a singlet around 2.5 ppm. nist.govnist.gov The methoxy group protons would also be a singlet, typically further downfield around 3.8-4.0 ppm. The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The carboxylic acid proton gives rise to a broad singlet at a significantly downfield chemical shift, often exceeding 12 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated: one for the methyl carbon, one for the methoxy carbon, five for the pyridine ring carbons (including the one bearing the carboxyl group), and one for the carboxyl carbon itself. The chemical shifts provide insight into the electronic nature of each carbon. The methyl carbon would be found in the aliphatic region (~15-25 ppm), while the methoxy carbon would be around 55-60 ppm. rsc.org The aromatic carbons of the pyridine ring resonate between approximately 110 and 160 ppm, and the carboxylic acid carbon appears significantly downfield, typically in the 165-180 ppm range. wisc.edu

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is highly sensitive to the nature and position of substituents on the ring. researchgate.net For this compound, the ¹⁵N chemical shift would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. Studies on substituted pyridine N-oxides have shown that substituent effects can shift the ¹⁵N signal significantly, providing valuable data for confirming the electronic structure. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -COOH | > 12 (broad s) | 165 - 180 | Carboxylic acid group |

| Pyridine-H | ~7.0 - 8.5 (d) | 110 - 160 | Two distinct signals for aromatic protons |

| -OCH₃ | ~3.8 - 4.0 (s) | 55 - 60 | Methoxy group |

| -CH₃ | ~2.5 (s) | 15 - 25 | Methyl group |

Predicted values are based on data from analogous structures and standard chemical shift tables. nist.govnist.govchemicalbook.comrsc.orgwisc.edu

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities between atoms. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the two protons on the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu An HSQC spectrum would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals. It would also connect the two aromatic proton signals to their respective carbon signals on the pyridine ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu For this compound, key HMBC correlations would include:

Correlations from the methyl protons to the C6 and C5 carbons of the pyridine ring.

A correlation from the methoxy protons to the C5 carbon.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern. For instance, the proton at C3 should show a correlation to the carboxylic acid carbon.

These 2D techniques, used in concert, allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity and substitution pattern of the molecule. youtube.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and structural details through fragmentation analysis. ijprajournal.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound (molecular formula C₈H₉NO₃), the calculated exact mass is 167.05824 g/mol . HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, with an expected m/z of 168.06552. The ability of HRMS to measure mass to within a few parts per million allows for the unequivocal confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. ub.edu

LC-MS/MS for Impurity Profiling and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. resolvemass.ca This hyphenated technique is invaluable for analyzing complex mixtures.

For this compound, LC-MS is ideal for monitoring the progress of a synthesis reaction by tracking the disappearance of starting materials and the appearance of the product. It is also the primary tool for impurity profiling, ensuring the purity of the final compound. ijprajournal.comchimia.ch The LC system separates the target compound from any impurities, such as unreacted starting materials, byproducts, or degradation products.

Tandem mass spectrometry (LC-MS/MS) takes this a step further. After separation, the parent ion of the target compound (m/z 168 for [M+H]⁺) can be isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. Plausible fragmentation pathways for this compound could include the loss of a methyl group (-15 Da), a methoxy group (-31 Da), or the entire carboxylic acid group (-45 Da). By analyzing the fragmentation patterns of any co-eluting impurities, their structures can often be identified, which is a critical step in pharmaceutical development and quality control. chimia.ch

Interactive Table: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Purpose |

| HRMS | [M+H]⁺ | 168.06552 | Elemental Formula Confirmation |

| LC-MS/MS | [M+H]⁺ | 168.1 | Parent ion for fragmentation |

| LC-MS/MS | Fragment | Varies | Structural Elucidation / Impurity ID |

Calculated from the molecular formula C₈H₉NO₃. moldb.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. aps.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would display several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic methyl and methoxy groups, and typically above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring vibrations.

C-O Stretch: A strong band for the ether linkage of the methoxy group, typically found around 1250 cm⁻¹. umsl.edu

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. acs.orgresearchgate.net For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring. aps.org The C=O and C-H stretching vibrations are also Raman active. Comparing the IR and Raman spectra can help in assigning vibrational modes, as some modes that are weak in IR may be strong in Raman, and vice versa. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in public databases, the technique remains the gold standard for unambiguous structural elucidation. If a suitable single crystal of the compound were grown, the analysis would yield detailed crystallographic data. For illustrative purposes, the type of data obtained from such an analysis can be seen in the study of a related compound, 5-bromopicolinic acid monohydrate. researchgate.net The analysis provides fundamental information including the crystal system, space group, and the dimensions of the unit cell. researchgate.net This data allows for the construction of a detailed model of the crystal lattice, revealing how individual molecules pack together, including any hydrogen bonding or other non-covalent interactions.

Table 1: Example Crystallographic Data for a Picolinic Acid Derivative (5-Bromopicolinic Acid Monohydrate) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆BrNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.0407(5) Å |

| b = 7.1597(6) Å | |

| c = 8.3808(7) Å | |

| Unit Cell Angles | α = 75.844(4)° |

| β = 94.562(4)° | |

| γ = 76.306(4)° | |

| Volume | 373.61(5) ų |

Chromatographic Methods for Purity, Isolation, and Reaction Progress Monitoring

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. In the context of research on this compound, chromatographic methods are indispensable for assessing the purity of synthesized batches, isolating the target compound from reaction byproducts, and monitoring the progress of a chemical reaction in real-time. fishersci.caclockss.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. amazonaws.com It is particularly well-suited for analyzing non-volatile and thermally sensitive compounds like this compound. For purity determination, a solution of the compound is injected into the HPLC system, and its passage through a packed column under high pressure is monitored.

A typical HPLC method for this compound would likely employ a reverse-phase column, such as a C18, where the stationary phase is nonpolar. medicaljournalssweden.senih.gov The mobile phase would consist of a mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) formate (B1220265) or an acid like formic acid to control the ionization of the carboxylic acid group) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmdpi.com The components are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used for analysis, as the pyridine ring and carboxylic acid moieties are chromophoric. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be analyzed over time to track the consumption of starting materials and the formation of the product.

Table 2: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) amazonaws.com |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Methanol nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. biomedpharmajournal.org Direct analysis of carboxylic acids like this compound by GC is often challenging due to their low volatility and tendency to adsorb onto the GC column. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. medicaljournalssweden.se

A common derivatization method involves converting the acidic proton of the carboxylic acid and any other active hydrogens into a less polar group, such as a trimethylsilyl (B98337) (TMS) ether/ester. medicaljournalssweden.se This can be achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). researchgate.net The GC separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides fragmentation patterns that serve as a "molecular fingerprint," allowing for confident identification and structural confirmation. rsc.org This technique is highly sensitive and excellent for detecting and identifying trace impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry for qualitative monitoring of reactions and for preliminary purity checks. fishersci.caanalyticaltoxicology.com In the synthesis of this compound, TLC would be used to track the conversion of starting materials to the final product. clockss.orgrsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent), often a mixture of a relatively non-polar solvent (e.g., dichloromethane, ethyl acetate) and a polar solvent (e.g., methanol, acetic acid). analyticaltoxicology.com As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the silica gel. After development, the separated spots are visualized, commonly under UV light at 254 nm, where compounds with a UV chromophore appear as dark spots. fishersci.ca By comparing the retention factor (Rƒ) value of the product spot to that of a known standard, one can tentatively identify the compound. The progress of a reaction is monitored by the disappearance of the starting material spot(s) and the appearance and intensification of the product spot. rsc.org

Table 3: Hypothetical TLC Monitoring of a Reaction to Form this compound

| Compound | Hypothetical Rƒ Value* | Observation on TLC Plate |

|---|---|---|

| Starting Material A (e.g., a less polar precursor) | 0.75 | Spot diminishes over reaction time. |

| This compound (Product) | 0.40 | Spot appears and intensifies over time. |

Theoretical and Computational Studies of 5 Methoxy 6 Methylpicolinic Acid

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of a molecule's stability and potential interaction sites.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For 5-methoxy-6-methylpicolinic acid, this would involve calculating the potential energy of the molecule for various arrangements of its atoms and identifying the conformation with the lowest energy.

The key structural features of this compound include the pyridine (B92270) ring, the carboxylic acid group, the methoxy (B1213986) group, and the methyl group. The relative orientation of the carboxylic acid and methoxy groups with respect to the pyridine ring will be of particular interest. It is expected that the molecule will exhibit a nearly planar structure for the pyridine ring, with the substituents potentially showing some out-of-plane torsion to minimize steric hindrance.

The conformational landscape of the molecule would be explored by rotating the C-C bond connecting the carboxylic acid to the ring, the C-O bond of the methoxy group, and the C-C bond of the methyl group. The results of such an analysis would yield the global minimum energy conformation as well as any other low-energy conformers that might be present in equilibrium.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the methoxy and carboxylic acid groups. The LUMO is anticipated to be distributed over the pyridine ring and the carbonyl group of the carboxylic acid, which are the electron-deficient centers.

| Parameter | Expected Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual calculated values may differ.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface is expected to show regions of negative potential (typically colored in shades of red and yellow) and positive potential (typically colored in shades of blue). The most negative potential is anticipated to be located around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack. Regions of positive potential are expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.